An In-depth Technical Guide to 4-Methylcyclohexanol: Core Properties and Applications
An In-depth Technical Guide to 4-Methylcyclohexanol: Core Properties and Applications
Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 4-methylcyclohexanol. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical data on its physicochemical characteristics, stereoisomerism, and key chemical transformations. Emphasis is placed on its role as a synthetic intermediate and its safety and handling protocols, providing a foundational resource for laboratory and industrial applications.
Chemical Identity and Structure
4-Methylcyclohexanol, with the chemical formula C₇H₁₄O, is a cyclic secondary alcohol.[1][2] Its structure consists of a cyclohexane ring substituted with a methyl group and a hydroxyl group at positions 1 and 4, respectively. This substitution pattern leads to the existence of two geometric isomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol.[3][4] The commercial product is typically available as a mixture of these cis and trans isomers.[5][6]
-
CAS Registry Number: 589-91-3 (for the mixture of isomers)[1][4]
-
Synonyms: p-Methylcyclohexanol, 4-Hexahydromethylphenol, 1-Methyl-4-cyclohexanol[4][7][8]
The spatial arrangement of the methyl and hydroxyl groups relative to the plane of the cyclohexane ring defines the cis and trans isomers, which can have different physical properties and reactivity.
Caption: Stereoisomers of 4-Methylcyclohexanol.
Physicochemical Properties
4-Methylcyclohexanol is a colorless, viscous liquid at room temperature with a characteristic mint-like odor.[1][9] It is combustible and has poor solubility in water but is miscible with many organic solvents.[1][9][10]
| Property | Value | Source(s) |
| Appearance | Colorless viscous liquid | [8][10][11] |
| Molecular Weight | 114.19 g/mol | [1][7] |
| Boiling Point | 171-173 °C | [5][11] |
| Melting Point | -9.2 °C (cis-isomer) | [1][10] |
| Density | 0.914 g/mL at 25 °C | [5][11] |
| Flash Point | 70 °C (158 °F) closed cup | [1][5][10] |
| Vapor Pressure | 1.5 mmHg at 30 °C | [5][11] |
| Vapor Density | 3.94 (air = 1) | [5][11] |
| Water Solubility | Poor / Slightly soluble | [1][8][10] |
| logP (Octanol/Water Partition) | 1.79 | [1][10] |
| Refractive Index (n20/D) | 1.458 | [5][11] |
| Autoignition Temperature | 295 °C (563 °F) | [1][5] |
Spectroscopic Data
The structural features of 4-methylcyclohexanol can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum prominently displays a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed around 2850-2950 cm⁻¹.[4][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum shows signals corresponding to the protons on the cyclohexane ring, the methyl protons (a doublet), and the proton of the hydroxyl group (a singlet, which can be exchangeable with D₂O).[13][14]
-
¹³C NMR: The spectrum reveals distinct signals for the seven carbon atoms in the molecule, with the carbon atom bonded to the hydroxyl group appearing most downfield.[15]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 114, although it may be weak. Fragmentation patterns often involve the loss of water (M-18) and other characteristic fragments of the cyclohexyl ring.[4][16]
Reactivity and Synthetic Applications
The primary reactivity of 4-methylcyclohexanol is centered around its hydroxyl group, making it a valuable intermediate in organic synthesis.
Acid-Catalyzed Dehydration
A cornerstone reaction for this compound is the acid-catalyzed dehydration to form alkenes.[17][18] This E1 elimination reaction is typically carried out using strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as catalysts.[17][19] The reaction proceeds by protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of water to generate a secondary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene.
The primary product is 4-methylcyclohexene.[17][20] However, due to the formation of a carbocation intermediate, rearrangement can occur, leading to the formation of more stable isomeric alkenes, such as 3-methylcyclohexene and the thermodynamically most stable 1-methylcyclohexene, as byproducts.[6] The product distribution can be influenced by reaction time and conditions.[6]
Caption: Mechanism of Acid-Catalyzed Dehydration of 4-Methylcyclohexanol.
Applications in Research and Drug Development
While not a therapeutic agent itself, 4-methylcyclohexanol serves as a versatile building block and solvent in scientific research and industrial processes.
-
Solvent: It is used as a solvent for cellulose esters and ethers.[9]
-
Chemical Intermediate: Its primary value in drug development lies in its role as a precursor in organic synthesis.[9] The cyclohexanol motif is present in numerous biologically active molecules, and 4-methylcyclohexanol provides a readily available scaffold for constructing more complex molecular architectures.
-
Industrial Applications: It finds use as an antioxidant in lubricants and as a blending and wetting agent in the manufacturing of soaps and detergents.[9][21]
Safety and Toxicology
4-Methylcyclohexanol is a hazardous substance that requires careful handling.[22]
-
GHS Hazard Statements: It is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), and causes serious eye irritation (H319).[1] High vapor concentrations can irritate the eyes and upper respiratory tract.[1][10]
-
Handling Precautions: Work should be conducted in a well-ventilated area or fume hood.[10] Appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat, is mandatory.[5][22]
-
Fire Safety: The substance is combustible, and explosive vapor/air mixtures may form above its flash point of 70°C.[10] Keep away from open flames, sparks, and other ignition sources.[23]
-
First Aid:
-
Inhalation: Move the person to fresh air and rest. Seek medical attention.[1][10]
-
Skin Contact: Remove contaminated clothing. Rinse and wash the skin with soap and water.[1][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Ingestion: Rinse mouth and refer for medical attention.[10]
-
Experimental Protocol: Synthesis of 4-Methylcyclohexene
This section details a representative microscale procedure for the dehydration of 4-methylcyclohexanol.
Objective: To synthesize and isolate 4-methylcyclohexene via acid-catalyzed dehydration.
Materials:
-
4-methylcyclohexanol (mixture of isomers)
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
5-mL conical vial with spin vane
-
Hickman distillation head
-
Water-cooled condenser
-
Heating mantle or sand bath
-
Pasteur pipettes
Procedure:
-
Reaction Setup: In a tared 5-mL conical vial containing a magnetic spin vane, add approximately 1.5 mL of 4-methylcyclohexanol and record the exact mass.[20][24]
-
Catalyst Addition: Carefully add 0.40 mL of 85% phosphoric acid and 5-6 drops of concentrated sulfuric acid to the vial.[20][24] Caution: Both acids are highly corrosive.
-
Apparatus Assembly: Attach a Hickman distillation head and a water-cooled condenser to the conical vial.[20][24]
-
Distillation: Gently heat the reaction mixture while stirring. The product, 4-methylcyclohexene (b.p. ~101-102°C), will co-distill with water and collect in the well of the Hickman head.[17] Maintain a distillation temperature that prevents the starting material (b.p. ~171-173°C) from distilling.[17]
-
Product Collection: Periodically, use a Pasteur pipette to transfer the collected distillate from the Hickman head to a separate clean, dry vial. Continue distillation until product no longer forms.[20]
-
Workup: Allow the collected distillate to separate into two layers. Carefully remove the bottom aqueous layer with a pipette.
-
Drying: Transfer the remaining organic layer (the 4-methylcyclohexene product) to a small, dry test tube or vial. Add a small amount of anhydrous sodium sulfate to remove residual water.[17][24] Let it stand for 10-15 minutes.
-
Final Isolation: Carefully transfer the dried liquid product to a pre-weighed, clean, dry vial to determine the final mass and calculate the percent yield.
-
Characterization: The product can be characterized by boiling point determination, IR spectroscopy (disappearance of the broad O-H peak, appearance of a C=C peak), and unsaturation tests (e.g., reaction with bromine or potassium permanganate solution).[17][20]
Caption: Experimental Workflow for 4-Methylcyclohexene Synthesis.
References
- 1. 4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem-casts.com [chem-casts.com]
- 3. Cyclohexanol, 4-methyl-, cis- [webbook.nist.gov]
- 4. Cyclohexanol, 4-methyl- [webbook.nist.gov]
- 5. 4-Methylcyclohexanol, mixture of cis and trans 98 589-91-3 [sigmaaldrich.com]
- 6. marmacs.org [marmacs.org]
- 7. Cyclohexanol, 4-methyl- (CAS 589-91-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 4-Methylcyclohexanol One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 4 METHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 10. ICSC 0296 - 4-METHYLCYCLOHEXANOL [inchem.org]
- 11. 4-Methylcyclohexanol | 589-91-3 [chemicalbook.com]
- 12. Cyclohexanol, 4-methyl- [webbook.nist.gov]
- 13. 4-Methylcyclohexanol(589-91-3) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. scribd.com [scribd.com]
- 18. The Synthesis Of An Alkene 4-Methylcyclohexanol - 470 Words | Bartleby [bartleby.com]
- 19. brainly.com [brainly.com]
- 20. youtube.com [youtube.com]
- 21. 4-methylcyclohexanol [stenutz.eu]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. cdn.chemservice.com [cdn.chemservice.com]
- 24. westfield.ma.edu [westfield.ma.edu]
